molecular formula C21H18N4O3S B2861187 N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1251630-35-9

N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide

Cat. No. B2861187
CAS RN: 1251630-35-9
M. Wt: 406.46
InChI Key: FUZQFHXGQBWRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide” is a complex organic compound. It contains an isothiazolo[4,3-d]pyrimidine core, which is a type of heterocyclic compound . The compound also has benzyl groups attached, which are common in organic chemistry and often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the isothiazolo[4,3-d]pyrimidine core and the benzyl groups. Benzyl groups are known to exhibit enhanced reactivity, such as in oxidation, free radical halogenation, or hydrogenolysis .

Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds like isothiazolopyrimidines and their derivatives are synthesized through various chemical reactions, involving key precursors and catalysts. For example, compounds have been synthesized using reactions that involve amino acids, aldehydes, and microwave-assisted techniques, showing the versatility and complexity of synthetic pathways for these molecules. These compounds are characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography to determine their structure (Abu‐Hashem et al., 2020; Youssef et al., 2012).

Biological Activities

Similar compounds have been explored for their biological activities, including antibacterial, antiviral, and antitumor effects. They have been evaluated in vitro against a variety of microbial strains and tumor cell lines, revealing significant activities that highlight their potential as therapeutic agents. For instance, certain derivatives have shown to inhibit COX-2 selectivity and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020; Becan & Wagner, 2008).

Antimicrobial and Antitumor Screening

Several studies focus on the synthesis and screening of these compounds for antimicrobial and antitumor properties. The structural diversity of these molecules allows for a broad spectrum of activity, with specific derivatives showing promising results against cancer cells and infectious agents (Becan & Wagner, 2008; Gilava et al., 2020).

Mechanistic Insights and Theoretical Studies

Computational studies and theoretical calculations are also performed to elucidate the mechanisms of reactions leading to the formation of these compounds and to predict their properties and potential biological activities. These studies provide a deeper understanding of the compounds' behavior and their interactions at the molecular level (Guleli et al., 2019).

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. Compounds with similar structures have been studied for their potential use in treating a variety of conditions, including various types of cancer, bacterial infections, and neurological disorders .

properties

IUPAC Name

N,6-dibenzyl-N-methyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-24(12-14-8-4-2-5-9-14)20(27)18-16-17(23-29-18)19(26)25(21(28)22-16)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZQFHXGQBWRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.